molecular formula C11H22O2S B1359806 2-Ethylhexyl 3-mercaptopropionate CAS No. 50448-95-8

2-Ethylhexyl 3-mercaptopropionate

Cat. No. B1359806
CAS RN: 50448-95-8
M. Wt: 218.36 g/mol
InChI Key: SUODCTNNAKSRHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylhexyl 3-mercaptopropionate involves the esterification of 3-mercaptopropionic acid with 2-ethylhexanol . This reaction results in the formation of the ester, which is the desired product .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl 3-mercaptopropionate consists of an ethylhexyl group (2-ethylhexyl) attached to the sulfur atom of the mercaptopropionate moiety. The ester linkage is formed between the sulfur and the carboxylic acid group .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2-Ethylhexyl 3-mercaptopropionate plays a significant role in organic synthesis. One example is its use in the synthesis of S-linked bisporphyrins through a nucleophilic aromatic substitution reaction with meso 2-ethylhexyl-3-mercaptopropionate substituted porphyrins (Ryan et al., 2014). It also serves as an odorless reagent and S-protecting group in the synthesis of 2′-deoxy-6-thioguanosine (Onizuka et al., 2009), and as a thiol surrogate and protective group for arylthiols under Suzuki-Miyaura conditions (Itoh & Mase, 2006).

Nanotechnology and Sensor Development

In nanotechnology, 2-Ethylhexyl 3-mercaptopropionate is involved in the development of sensors and nanoparticles. It has been used in the synthesis of TiO2-Au nanoparticles as sensors for 3-mercaptopropionic acid detection in aquatic environments (Montoya‐Villegas et al., 2019). Additionally, its role in the emergence of 2MPA as an effective coating for highly stable and luminescent quantum dots highlights its importance in materials science (Acar et al., 2009).

Food Science and Oenology

In food science, 2-Ethylhexyl 3-mercaptopropionate has been identified as a powerful aroma compound in cheeses like Munster and Camembert (Sourabié et al., 2008). It is also relevant in the analysis of varietal thiols in wine, contributing to flavor and aroma profiles (Herbst-Johnstone et al., 2013).

Biomedical Applications

In biomedical research, 2-Ethylhexyl 3-mercaptopropionate is used in the synthesis of novel pharmaceutical compounds, such as the transformation of venlafaxine to O-desmethylvenlafaxine (Furlan et al., 2015), and in conjugation with peptides or proteins for applications like cell labeling (Shan et al., 2008).

Environmental Science

In environmental science, 2-Ethylhexyl 3-mercaptopropionate's derivatives, like 3-mercaptopropionic acid, are studied for their roles in biotransformations of organosulfur compounds in sediments, highlighting its significance in ecological and biogeochemical processes (Kiene & Taylor, 1988).

properties

IUPAC Name

2-ethylhexyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUODCTNNAKSRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866151
Record name Propanoic acid, 3-mercapto-, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow liquid; Sweet penetrating aroma
Record name 2-Ethylhexyl 3-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Ethylhexyl 3-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.970 (20°)
Record name 2-Ethylhexyl 3-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethylhexyl 3-mercaptopropionate

CAS RN

50448-95-8
Record name 2-Ethylhexyl 3-mercaptopropionate
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Record name 2-Ethylhexyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, 2-ethylhexyl ester
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Record name Propanoic acid, 3-mercapto-, 2-ethylhexyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 3-mercaptopropionate
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Record name 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
K Onizuka, Y Taniguchi, S Sasaki - Nucleosides, Nucleotides and …, 2009 - Taylor & Francis
… The results showed that 2-ethylhexyl 3-mercaptopropionate … was treated with 2-ethylhexyl 3-mercaptopropionate in the … Although racemic 2-ethylhexyl 3-mercaptopropionate was …
Number of citations: 8 www.tandfonline.com
AA Ryan, S Plunkett, A Casey, T McCabe… - Chemical …, 2014 - pubs.rsc.org
… Treatment of meso 2-ethylhexyl-3-mercaptopropionate substituted porphyrins with base at room temperature generated a porphyrin thiolate anion which in situ reacted in a nucleophilic …
Number of citations: 37 pubs.rsc.org
T Itoh, T Mase - The Journal of Organic Chemistry, 2006 - ACS Publications
… 1-Bromo-4-iodobenzene was reacted with 2-ethylhexyl-3-mercaptopropionate 1 under previously reported conditions, 8 affording 4 in 90% yield. An alternative preparation of 4 was …
Number of citations: 79 pubs.acs.org
G Schäfer, A Merot, T Fleischer - Organic Process Research & …, 2022 - ACS Publications
… To avoid the use of malodorous thiols on scale, 2-ethylhexyl 3-mercaptopropionate was used as a nonsmelly, inexpensive thiol surrogate. The Migita coupling was extensively …
Number of citations: 2 pubs.acs.org
T Itoh, T Mase - Synfacts, 2007 - thieme-connect.com
… Reported here is a one-pot procedure for the synthesis of benzothiazoles from the reaction of 2-bromobenzanilides with 2-ethylhexyl 3-mercaptopropionate in presence of catalytic Pd 2 …
Number of citations: 0 www.thieme-connect.com
LI Ronco, RJ Minari, L Cian, JR Vega… - … Canadian Journal of …, 2013 - Wiley Online Library
… Also, Kalinina and Kumacheva11 used an iOMP isomer (2-ethylhexyl-3-mercaptopropionate) for producing polymer films based on MMA and butyl acrylate with liquid inclusions. …
Number of citations: 4 onlinelibrary.wiley.com
S Sasaki, K Onizuka, Y Taniguchi - Current Protocols in Nucleic …, 2012 - Wiley Online Library
… 2′-Deoxyguanosine protected with tert-butyldimethylsilyl groups is converted to its 2-mesitylenesulfonate, followed by displacement with 2-ethylhexyl 3-mercaptopropionate in the …
W Cai, B Chekal, D Damon, D LaFrance… - … in Process Chemistry, 2003 - Wiley Online Library
… 2-Ethylhexyl 3-mercaptopropionate (14) [11] is also an excellent source of sulfur and has only a faint odor. From a process standpoint, however, this reagent suffers from its sizable …
Number of citations: 3 onlinelibrary.wiley.com
B Chekal, D Damon, D LaFrance… - … Process Research & …, 2015 - ACS Publications
… 2-Ethylhexyl 3-mercaptopropionate (16), (12) an excellent source of sulfur, has only a faint odor. Its isomer, iso-octyl 3-mercaptopropionate (17), also has little odor. From availability …
Number of citations: 16 pubs.acs.org
SY Eom, SB Seo, KY Lee - Polymer (Korea), 2013 - koreascience.kr
The curing behaviors of diglycidyl ether of bisphenol A (DGEBA) with mercaptan hardener were studied by the comparison with amine-adduct type hardener. Curing behaviors were …
Number of citations: 15 koreascience.kr

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